molecular formula C10H10ClFN2O B5398735 N-(3-chloro-4-fluorophenyl)-N'-cyclopropylurea

N-(3-chloro-4-fluorophenyl)-N'-cyclopropylurea

Cat. No.: B5398735
M. Wt: 228.65 g/mol
InChI Key: MVNXOMHBQUTVKY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N’-cyclopropylurea is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclopropyl group attached to a urea moiety, along with a 3-chloro-4-fluorophenyl group. These structural features contribute to its distinct chemical behavior and potential utility in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N’-cyclopropylurea typically involves the reaction of 3-chloro-4-fluoroaniline with cyclopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: Preparation of 3-chloro-4-fluoroaniline.

    Step 2: Reaction of 3-chloro-4-fluoroaniline with cyclopropyl isocyanate to form N-(3-chloro-4-fluorophenyl)-N’-cyclopropylurea.

The reaction conditions typically involve the use of an inert solvent such as dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the urea derivative.

Industrial Production Methods

In an industrial setting, the production of N-(3-chloro-4-fluorophenyl)-N’-cyclopropylurea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N’-cyclopropylurea can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring.

    Oxidation and Reduction Reactions: The urea moiety can be involved in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the urea bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while hydrolysis may result in the formation of amines and carboxylic acids.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-cyclopropylurea involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways. This inhibition can result in the disruption of cellular processes such as proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Known for its use as a tyrosine kinase inhibitor in cancer therapy.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Studied for its antibacterial activity.

Uniqueness

N-(3-chloro-4-fluorophenyl)-N’-cyclopropylurea is unique due to its specific structural features, such as the cyclopropyl group and the combination of chloro and fluoro substituents on the phenyl ring

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O/c11-8-5-7(3-4-9(8)12)14-10(15)13-6-1-2-6/h3-6H,1-2H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNXOMHBQUTVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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